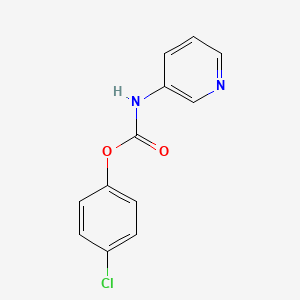

(4-chlorophenyl) N-pyridin-3-ylcarbamate

Beschreibung

(4-Chlorophenyl) N-pyridin-3-ylcarbamate is a synthetic carbamate derivative featuring a 4-chlorophenyl group linked via a carbamate bridge to a pyridin-3-yl moiety. Carbamates are widely studied for their diverse biological activities, including antifungal, insecticidal, and enzyme-inhibitory properties.

Eigenschaften

CAS-Nummer |

401628-52-2 |

|---|---|

Molekularformel |

C12H9ClN2O2 |

Molekulargewicht |

248.66 g/mol |

IUPAC-Name |

(4-chlorophenyl) N-pyridin-3-ylcarbamate |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-3-5-11(6-4-9)17-12(16)15-10-2-1-7-14-8-10/h1-8H,(H,15,16) |

InChI-Schlüssel |

BXWZVCYGBUKJAQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)Cl |

Kanonische SMILES |

C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Properties

Key Observations:

- Molecular Weight: The target compound is lighter (~280 g/mol) compared to pyridinone-based PYR (~350 g/mol) and Fenvalerate (419.90 g/mol), which may influence bioavailability .

- Melting Points : Pyridine derivatives in exhibit high melting points (268–287°C), suggesting strong intermolecular interactions. The carbamate group in the target compound may lower melting points compared to ester-containing Fenvalerate .

- Functional Groups : Carbamates (target compound and ) differ from esters (Fenvalerate) in hydrolytic stability, with carbamates generally being more resistant to enzymatic degradation .

Antifungal Activity:

- PYR (): Exhibits antifungal activity against C. albicans due to its pyridinone core and free -NH- group, which may facilitate hydrogen bonding with fungal targets .

- Hypothesis for Target Compound: The pyridine ring and carbamate group could mimic PYR’s interactions, but the absence of a pyridinone oxygen may reduce potency.

Insecticidal Activity:

- Fenvalerate () : Acts via sodium channel modulation in insects. The 4-chlorophenyl group enhances target affinity, while the ester group allows metabolic breakdown .

- Comparison : The target compound’s carbamate group might offer prolonged activity due to slower hydrolysis compared to Fenvalerate’s ester.

Electronic and Steric Effects:

- Carbamate : Incorporates a trifluoromethyl group on a pyrazole ring, enhancing electronegativity and steric bulk. This contrasts with the target compound’s simpler pyridine-carbamate system, which may improve solubility .

- Pyridine Derivatives (): Substituents like -NO₂ or -Br alter electronic density, affecting reactivity. The target compound’s 4-chlorophenyl group likely directs electrophilic substitution to the meta position of the pyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.